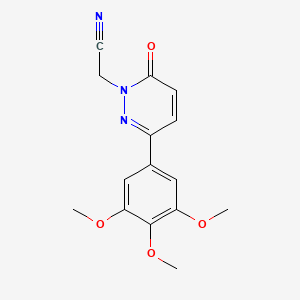
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a pyridazinone derivative that has shown significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This compound's mechanism of action primarily involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial regulator in various cellular processes including inflammation and cell survival.
The compound exerts its biological effects by binding to the inhibitor of kappa B kinase (IKK) complex. This interaction prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein, thereby blocking the activation of NF-κB. Consequently, this leads to a reduction in inflammatory cytokine production and promotes apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that this compound can significantly inhibit the activation of NF-κB, which is pivotal in mediating inflammatory responses. The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have demonstrated its effectiveness in inducing apoptosis and inhibiting cell proliferation. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 1.71 ± 0.58 | Induction of apoptosis |
| SK-OV-3 (ovarian) | 1.67 ± 1.47 | Cell cycle arrest |
| MCF7 (breast) | Not specified | Potential anti-proliferative effect |
| HT-29 (colon) | Not specified | Potential anti-proliferative effect |
| PC-3 (prostate) | Not specified | Potential anti-proliferative effect |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the compound's potential:
- Study on Melanoma Cells : In a controlled experiment, treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to control groups treated with standard chemotherapeutics .
- Inflammation Model : In vitro studies using macrophage cell lines showed that this compound significantly reduced the secretion of inflammatory mediators when stimulated with lipopolysaccharides (LPS).
Eigenschaften
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-10(9-13(21-2)15(12)22-3)11-4-5-14(19)18(17-11)7-6-16/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJYSKFRVGEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














